molecular formula C15H12F2O B1302721 3,4-Difluoro-4'-ethylbenzophenone CAS No. 845781-02-4

3,4-Difluoro-4'-ethylbenzophenone

Cat. No.: B1302721
CAS No.: 845781-02-4
M. Wt: 246.25 g/mol
InChI Key: IKAXVIMYHKRLJF-UHFFFAOYSA-N
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Description

3,4-Difluoro-4’-ethylbenzophenone: is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions and an ethyl group at the 4’ position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

3,4-Difluoro-4’-ethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atoms and ethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4-Difluoro-4’-ethylbenzophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-ethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its fluorine atoms and ethyl group contribute to its unique reactivity and binding properties, making it a valuable tool in research .

Comparison with Similar Compounds

    4,4’-Difluorobenzophenone: Similar structure but lacks the ethyl group.

    3,4-Difluorobenzophenone: Similar structure but lacks the ethyl group.

    4-Ethylbenzophenone: Similar structure but lacks the fluorine atoms.

Uniqueness:

3,4-Difluoro-4’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions and stability .

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAXVIMYHKRLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374257
Record name 3,4-Difluoro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-02-4
Record name 3,4-Difluoro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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